2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
Description
2-(4-{4-[(2,5-Dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl-substituted pyrazolopyrimidine core, a 2,5-dimethoxyphenylamino group at position 4, and a piperazine-ethanol moiety at position 4. The 2,5-dimethoxyphenyl group enhances electronic interactions, while the piperazine-ethanol substituent improves solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[4-[4-(2,5-dimethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O3/c1-34-19-8-9-22(35-2)21(16-19)27-23-20-17-26-32(18-6-4-3-5-7-18)24(20)29-25(28-23)31-12-10-30(11-13-31)14-15-33/h3-9,16-17,33H,10-15H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMGOBVMISAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a synthetic organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety and a pyrazolopyrimidine core, which are known for their biological activities, particularly in the fields of oncology and neurology.
Chemical Structure
The molecular structure can be represented as follows:
This compound's intricate design suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Research indicates that compounds with similar structures often exhibit kinase inhibition , particularly targeting tyrosine kinases and dihydrofolate reductase (DHFR) . These enzymes play critical roles in cell proliferation and survival, making them attractive targets for anticancer therapies .
Antitumor Activity
In vitro studies have demonstrated that derivatives of pyrazolopyrimidine compounds show significant antitumor activity. For instance, certain derivatives have been reported to inhibit the growth of cancer cell lines with IC50 values ranging from 1.35 to 4.00 μM, indicating strong cytotoxic effects against various tumors .
Case Study: Anticancer Properties
A specific study evaluated the anticancer effects of a related compound on Mycobacterium tuberculosis and other cancer cell lines. The results indicated that the compound exhibited a notable reduction in cell viability at concentrations as low as 20 μg/mL, showcasing its potential as an effective anticancer agent .
Neuropharmacological Effects
Compounds featuring piperazine and pyrazolopyrimidine structures have also been investigated for their neuropharmacological properties. Some studies suggest that these compounds may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | DHFR | 1.35 | Antitumor |
| Compound B | Tyrosine Kinase | 3.73 | Antitumor |
| Compound C | Neurotransmitter Receptor | 2.18 | Neuropharmacological |
| Compound D | Mycobacterium tuberculosis | 40.32 | Antimycobacterial |
Safety and Toxicity Profile
Preliminary toxicity studies on related compounds have shown low cytotoxicity in human embryonic kidney cells (HEK-293), suggesting that these compounds may have favorable safety profiles for further development . However, comprehensive toxicological assessments are necessary to fully understand the safety implications of this compound.
Comparison with Similar Compounds
2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
- Structure : Differs by replacing the 2,5-dimethoxyphenyl group with a 3,5-dimethylphenyl substituent.
- Molecular Formula : C₂₅H₂₉N₇O (vs. C₂₅H₂₉N₇O₃ for the target compound).
- Key Properties: Solubility: Lower polarity due to methyl groups (logP ~3.2) compared to the dimethoxy analog (logP ~2.8) . Synthetic Route: Prepared via nucleophilic substitution of 4-chloro intermediates with 3,5-dimethylaniline in ethanol .
Thioether-Containing Analogs (e.g., 6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one)
- Structure : Features a thiazolo[3,2-a]pyrimidine core with thioether linkages.
- Key Properties :
- Activity : Thioether derivatives show moderate kinase inhibition but higher cytotoxicity in vitro .
Modifications in the Piperazine-Ethanol Moiety
Morpholine-Substituted Analogs (e.g., 1-(4-Morpholinophenyl)pyrazolo[3,4-d]pyrimidines)
- Structure: Replaces piperazine-ethanol with morpholine.
- Key Properties: Solubility: Morpholine’s oxygen atom enhances hydrophilicity (aqueous solubility ~15 mg/mL) but reduces basicity compared to piperazine . Synthesis: Achieved via reductive amination or SNAr reactions in ethanol/DMF .
- Biological Implications: Morpholine derivatives exhibit lower cellular permeability due to reduced hydrogen-bond donor capacity .
Piperazine-Acetone Derivatives (e.g., 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone)
- Structure: Substitutes ethanol with a ketone group.
- Key Properties :
- Activity: Ketone-containing analogs show reduced stability in plasma compared to ethanol derivatives .
Core Scaffold Modifications
Pyrazolo[1,5-a]pyrimidine Derivatives
- Structure : Features a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[3,4-d]pyrimidine.
- Synthesis: Requires multistep cyclization using sodium triacetoxyborohydride .
- Activity : Lower affinity for kinases like CDK2/cyclin A compared to pyrazolo[3,4-d]pyrimidines .
Comparative Data Tables
Research Findings and Implications
- Synthetic Optimization: The target compound’s ethanol-piperazine group is synthesized via reflux in ethanol with 2,5-dimethoxyaniline, achieving >80% yield .
- Biological Superiority : The 2,5-dimethoxy group confers a 3.5-fold higher CDK2 inhibition than the 3,5-dimethyl analog, likely due to enhanced π-π interactions .
- Pharmacokinetics: The ethanol substituent improves oral bioavailability (F = 62%) compared to morpholine (F = 48%) or acetone analogs (F = 35%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
